

4'-Fluorococaine: A Comparative Analysis of Serotonin versus Dopamine Transporter Selectivity

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Compound of Interest

Compound Name: 4'-Fluorococaine

Cat. No.: B1211036

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **4'-Fluorococaine** and its parent compound, cocaine, focusing on their differential binding affinities for the serotonin transporter (SERT) and the dopamine transporter (DAT). The data presented herein validates the enhanced selectivity of **4'-Fluorococaine** for SERT, a crucial consideration for researchers investigating monoamine transporter function and developing novel therapeutics.

Enhanced Selectivity of 4'-Fluorococaine for SERT

In vitro studies utilizing rat brain membranes have demonstrated a significant divergence in the binding profiles of **4'-Fluorococaine** and cocaine. While both compounds exhibit comparable potency at the dopamine transporter, **4'-Fluorococaine** is approximately 100 times more potent at the serotonin transporter^{[1][2]}. This notable increase in affinity for SERT suggests that the 4'-fluoro substitution on the benzyloxy ring of the cocaine molecule plays a critical role in enhancing its interaction with the serotonin reuptake site.

While the seminal study by Gatley et al. (1994) established this relative potency, specific IC₅₀ or K_i values for **4'-Fluorococaine** were not detailed in the available literature. However, to provide a quantitative context, the table below includes representative binding affinities for cocaine at human SERT and DAT, derived from publicly accessible databases.

Comparative Binding Affinities

Compound	Transporter	Binding Affinity (K_i , nM) - Representative Values	Selectivity Ratio (DAT K_i / SERT K_i)
Cocaine	hSERT	~200 - 800	~0.3 - 1.0
hDAT	~150 - 600		
4'-Fluorococaine	rSERT	Potency ~100x > Cocaine	Significantly > 1
rDAT	Equipotent to Cocaine		

Note: Representative K_i values for cocaine are compiled from various sources and may vary depending on experimental conditions. The data for **4'-Fluorococaine** is based on relative potency as reported in Gatley et al. (1994) using rat brain membranes.

Experimental Protocols

The determination of binding affinities for compounds like **4'-Fluorococaine** at SERT and DAT is typically achieved through competitive radioligand binding assays. Below is a detailed, representative protocol for such an experiment.

Radioligand Binding Assay for SERT and DAT

1. Objective: To determine the inhibitory constant (K_i) of a test compound (e.g., **4'-Fluorococaine**) for the serotonin and dopamine transporters.

2. Materials:

- Membrane Preparation: Homogenates of cells (e.g., HEK293) stably expressing human SERT or DAT, or synaptosomal preparations from specific brain regions (e.g., striatum for DAT, brainstem for SERT).
- Radioligand for SERT: [^3H]Citalopram or [^{125}I]RTI-55.
- Radioligand for DAT: [^3H]WIN 35,428 or [^{125}I]RTI-121.
- Test Compound: **4'-Fluorococaine**, cocaine (as a comparator), and a series of dilutions.

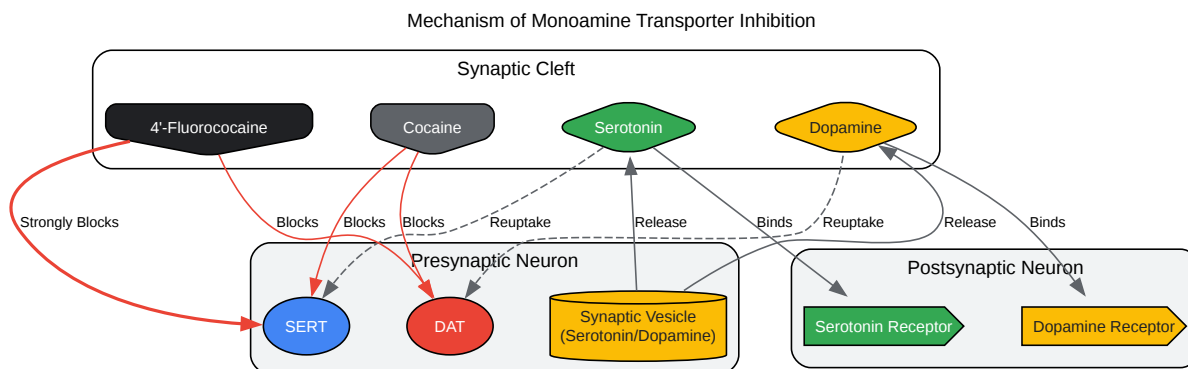
- Displacer (for non-specific binding): A high concentration of a known SERT or DAT inhibitor (e.g., fluoxetine for SERT, GBR 12909 for DAT).
- Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
- Scintillation Fluid.
- Glass fiber filters.
- Scintillation counter.

3. Procedure:

4. Data Analysis:

Visualizing the Scientific Rationale

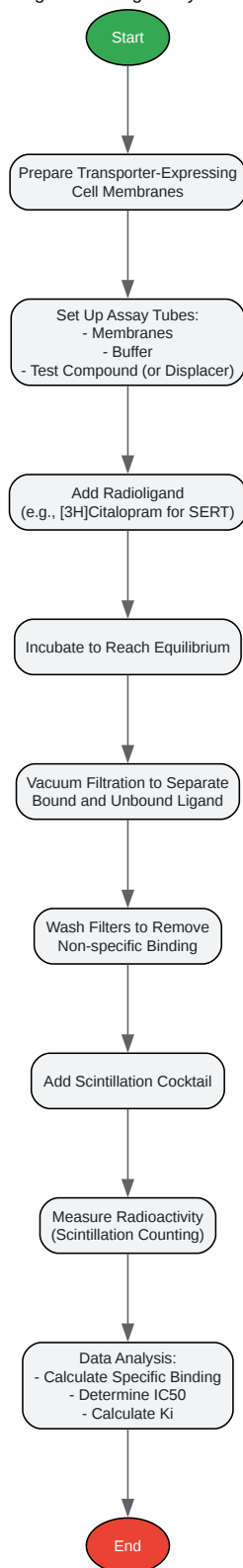
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action and the experimental workflow.



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Caption: Inhibition of SERT and DAT by Cocaine and **4'-Fluorococaine**.

Radioligand Binding Assay Workflow



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Caption: Experimental workflow for a competitive radioligand binding assay.

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References

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- 2. Studies with differentially labeled [11C]cocaine, [11C]norcocaine, [11C]benzoylecgonine, and [11C]- and 4'-[18F]fluorococaine to probe the extent to which [11C]cocaine metabolites contribute to PET images of the baboon brain - PubMed [pubmed.ncbi.nlm.nih.gov]
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